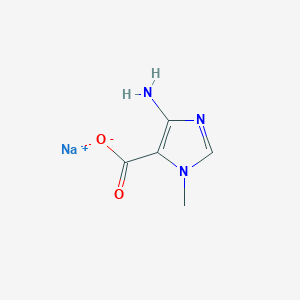

Sodium;5-amino-3-methylimidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazoles, the core structure of S-MIM, can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis

The molecular structure of S-MIM would consist of a five-membered imidazole ring with a carboxylate group at the 4-position and an amino group at the 5-position. The 3-position of the ring would be substituted with a methyl group.Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the nature of the substituents on the imidazole ring .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Biologically Active Molecules

Imidazole derivatives, such as Sodium;5-amino-3-methylimidazole-4-carboxylate, are crucial in the synthesis of biologically active molecules. They are used to create a wide range of pharmacological agents, including anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral drugs , and enzyme inhibitors .

Green Chemistry: Sustainable Synthesis Approaches

The compound plays a significant role in green chemistry, promoting environmentally friendly methods in chemical synthesis. It’s used in the development of ionic liquids and N-heterocyclic carbenes (NHCs) , which are essential for organometallic catalysis and sustainable methodologies .

Agricultural Chemistry: Plant Growth Regulators and Pesticides

In agriculture, this imidazole derivative is utilized as a selective plant growth regulator . It also finds application as a component in the formulation of fungicides and herbicides , contributing to the development of therapeutic agents for plants .

Synthetic Chemistry: Catalysts and Reaction Conditions

The compound is involved in diverse multicomponent reactions under various conditions. It aids in optimizing synthetic efficiency and is often used in conjunction with catalysts to improve reaction outcomes in the synthesis of other complex imidazole derivatives .

Drug Discovery: Pharmaceutical Research

Pharmaceutical companies extensively research and apply Sodium;5-amino-3-methylimidazole-4-carboxylate in drug discovery. Its unique structural features make it a candidate for a spectrum of significant pharmacological or biological activities .

Organic Synthesis: Regiocontrolled Synthesis

Recent advances have highlighted the importance of Sodium;5-amino-3-methylimidazole-4-carboxylate in the regiocontrolled synthesis of substituted imidazoles. These methodologies focus on the functional group compatibility and resultant substitution patterns around the imidazole ring, which are key to creating functional molecules used in various applications .

Orientations Futures

Propriétés

IUPAC Name |

sodium;5-amino-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c1-8-2-7-4(6)3(8)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWVLNRGHYZDDN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)

![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)

![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)

![3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2926647.png)

![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)